molecular formula C15H16N6O4 B2583646 2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034325-32-9

2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No.: B2583646
CAS No.: 2034325-32-9
M. Wt: 344.331
InChI Key: VYHXANANXRQWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a nicotinamide moiety via a methyl group. Its structure includes methoxy substitutions at the 2- and 6-positions of the nicotinamide ring and a 6-methoxy group on the triazolo-pyridazine system.

Properties

IUPAC Name

2,6-dimethoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c1-23-12-6-4-9(15(17-12)25-3)14(22)16-8-11-19-18-10-5-7-13(24-2)20-21(10)11/h4-7H,8H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHXANANXRQWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features
Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Triazolo[4,3-b]pyridazine 6-methoxy (triazolo-pyridazine); 2,6-dimethoxy (nicotinamide); methyl linker ~C15H15N5O4* ~345.3*
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine 2-methoxy (pyridine); dimethylaminomethylphenyl; dihydrobenzodioxin C23H25N3O3 391.46
N-(1-((6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Methyl)Cyclobutyl)Cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide; cyclobutyl-methyl linker Not provided Likely >400†
(1S,3R,4S)-3-Ethyl-4-(6H-Pyrrolo[2,3-e][1,2,4]Triazolo[4,3-a]Pyrazin-1-yl)Cyclopentanamine Pyrrolo-triazolo-pyrazine Ethylcyclopentylamine; no methoxy groups Not provided Likely >400†

*Estimated based on structural components. †Predicted due to larger substituents.

Key Observations:

Core Heterocycles: The target compound uses a triazolo-pyridazine core, distinct from the pyrrolo-triazolo-pyrazine systems in patent compounds and the pyridine backbone in .

Substituent Diversity: Methoxy Groups: The target compound’s 2,6-dimethoxy (nicotinamide) and 6-methoxy (triazolo-pyridazine) groups contrast with the dimethylaminomethylphenyl () and sulfonamide/cyclopropane (patent compounds) substituents. Methoxy groups improve metabolic stability but may reduce solubility compared to polar groups like sulfonamides . Linker Chemistry: The methyl linker in the target compound is simpler than the cyclobutyl-methyl or cyclopentylamine linkers in patent compounds , which could influence conformational flexibility.

Molecular Weight and Lipophilicity :

  • The target compound (~345 g/mol) is smaller than ’s compound (391 g/mol) and likely less lipophilic than patent derivatives with bulky sulfonamide or pyrrolo groups. Lower molecular weight may enhance bioavailability.

Pharmacological and Functional Implications

  • Target Affinity : The nicotinamide moiety in the target compound suggests kinase or NAD+-dependent enzyme interactions, whereas sulfonamide-containing analogs may target carbonic anhydrases or proteases.
  • Solubility and Metabolism: The dimethylamino group in ’s compound could enhance water solubility but increase susceptibility to oxidative metabolism. The target’s methoxy groups offer metabolic resistance but may require formulation optimization for solubility.
  • Blood-Brain Barrier (BBB) Penetration : Smaller size and moderate lipophilicity of the target compound may favor BBB penetration compared to bulkier patent derivatives .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization reactions using hydrazine derivatives and pyridazine precursors .
  • Step 2: Introduction of the methoxy groups via nucleophilic substitution or alkylation under controlled pH (8–9) and temperatures (60–80°C) to avoid side reactions .
  • Step 3: Coupling the pyridazine moiety to the nicotinamide backbone using a methylene linker. This step often employs DMF as a solvent and sodium hydride as a base to activate the nucleophile .

Critical Conditions:

  • Solvent choice (e.g., DMF for polar aprotic environments) .
  • Temperature control during cyclization (exothermic reactions require gradual heating) .
  • Purification via column chromatography or HPLC to isolate the final product .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms the presence of methoxy groups (δ 3.8–4.0 ppm for OCH₃) and the triazole-proton environment (δ 8.2–8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
  • HPLC: Purity >95% is achieved using a C18 column with a methanol/water gradient (retention time ~12–15 min) .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

Answer: Low yields in coupling reactions often stem from steric hindrance or poor nucleophile activation. Strategies include:

  • Pre-activation of intermediates: Use of coupling agents like EDCI/HOBt to enhance reactivity .
  • Solvent optimization: Switching to THF or acetonitrile for better solubility of hydrophobic intermediates .
  • Temperature modulation: Conducting reactions at 0–4°C to reduce side-product formation .
  • Real-time monitoring: TLC or inline FTIR to track reaction progress and adjust conditions dynamically .

Q. How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies:

  • Standardized assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Impurity profiling: Quantify byproducts (e.g., unreacted pyridazine) via LC-MS and correlate with bioactivity .
  • Dose-response validation: Perform IC₅₀/EC₅₀ studies in triplicate to ensure reproducibility .

Q. How do structural modifications (e.g., methoxy groups) influence biological target interactions?

Answer: The methoxy groups at positions 2 and 6 on the pyridazine ring are critical for:

  • Hydrogen bonding: Methoxy oxygen atoms interact with kinase ATP-binding pockets (e.g., p38 MAPK) .
  • Lipophilicity: Increased logP enhances membrane permeability but may reduce solubility. Analog studies show:
Analog Modification Bioactivity (IC₅₀)
2,6-Dimethoxy (target compound)None0.12 µM (p38 MAPK)
2-Methoxy-6-hydroxy-OCH₃ → -OH1.5 µM (reduced affinity)
2,6-Diethoxy-OCH₃ → -OCH₂CH₃0.09 µM (improved selectivity)

Methodology:

  • Molecular docking: Simulate binding using AutoDock Vina to predict interactions .
  • SAR studies: Synthesize analogs with systematic substitutions and test in enzyme inhibition assays .

Q. What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • Toxicity screening: Preliminary zebrafish embryo assays indicate low acute toxicity (LD₅₀ > 100 µM) .
  • Handling: Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .
  • Waste disposal: Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Q. How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH stability studies: Incubate the compound in buffers (pH 2–9) at 37°C for 24h and quantify degradation via HPLC .
  • Plasma stability: Add to human plasma (37°C, 1h) and measure remaining intact compound using LC-MS/MS .
  • Light sensitivity: Store in amber vials if UV-Vis analysis shows λmax absorption <300 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.